1,1,4,4-Tetrachlorobutane

Description

Contextualization within Halogenated Hydrocarbon Chemistry

Halogenated hydrocarbons are a broad class of organic compounds where one or more hydrogen atoms are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). The introduction of halogens significantly alters the physical and chemical properties of the parent hydrocarbon. In the case of 1,1,4,4-tetrachlorobutane, the four chlorine atoms impart a higher molecular weight, boiling point, and density compared to butane (B89635). The carbon-chlorine bonds are polar, introducing electrophilic centers at the carbon atoms, which makes them susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in synthetic chemistry.

The study of halogenated hydrocarbons is crucial for understanding reaction mechanisms, such as substitution and elimination reactions. smolecule.com The position and number of halogen atoms on the carbon chain, as seen in the various isomers of tetrachlorobutane (e.g., 1,2,3,4-tetrachlorobutane), influence the stereochemistry and regioselectivity of these reactions. The presence of multiple chlorine atoms, as in this compound, enhances its electrophilic character compared to less halogenated butanes. smolecule.com

Significance as a Research Target and Synthetic Precursor

This compound serves as a valuable starting material and intermediate in organic synthesis. smolecule.com Its chemical structure allows for a variety of transformations, making it a target for methodological studies and a precursor for more complex molecules.

One notable application is in the synthesis of heterocyclic compounds. For example, it can be used to synthesize substituted thiophenes, which are important structural motifs in medicinal chemistry and materials science. The reaction of this compound with a sulfur source can lead to the formation of a thiophene (B33073) ring.

Furthermore, it is a precursor in the synthesis of other functionalized butane derivatives. The chlorine atoms can be displaced by other nucleophiles to introduce different functional groups, leading to a diverse range of compounds. For instance, it is a precursor in the synthesis of adiponitrile (B1665535), a key intermediate in the production of nylon. google.comchemicalbook.com Early industrial methods for adiponitrile synthesis involved the chlorination of butadiene to produce dichlorobutenes, which could then be converted to dinitriles and subsequently hydrogenated. wikipedia.org While modern methods have largely shifted to the hydrocyanation of butadiene, the chemistry involving chlorinated butanes remains fundamentally important. wikipedia.org

Evolution of Research Perspectives on the Butane Backbone and Terminal Halogenation

Research on halogenated butanes has evolved significantly over time. Early studies in the mid-20th century focused on the industrial production and utility of these compounds as intermediates. The development of processes for the chlorination of butadiene and the subsequent conversion of the resulting chlorinated products were of primary interest. google.comwipo.int For example, processes were developed for the synthesis of the solid meso-isomer of 1,2,3,4-tetrachlorobutane (B46602) due to its favorable properties for purification and higher yields of 2,3-dichlorobutadiene upon dehydrohalogenation. google.com

More recent research has shifted towards a more nuanced understanding of the structure-reactivity relationships of halogenated butanes. The focus has expanded to include the stereochemical outcomes of reactions involving these compounds. The ability to control the stereochemistry during the synthesis of specific isomers of tetrachlorobutane has become an important research area.

The study of terminal halogenation, as seen in this compound, provides insights into the electronic effects of multiple halogen atoms on a single carbon and their influence on the reactivity of the entire molecule. This is particularly relevant in the context of developing new synthetic methodologies where precise control over reactivity is crucial. The investigation of such molecules contributes to the broader understanding of how functional groups at the termini of an alkyl chain can influence the properties and synthetic potential of the entire molecule.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

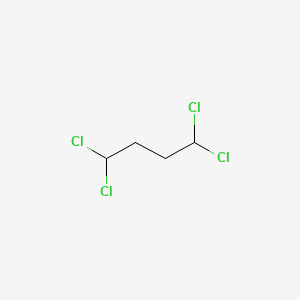

| Molecular Formula | C4H6Cl4 |

| Molecular Weight | 195.9 g/mol |

| IUPAC Name | This compound |

| CAS Number | 33455-24-2 |

Structure

3D Structure

Properties

CAS No. |

33455-24-2 |

|---|---|

Molecular Formula |

C4H6Cl4 |

Molecular Weight |

195.9 g/mol |

IUPAC Name |

1,1,4,4-tetrachlorobutane |

InChI |

InChI=1S/C4H6Cl4/c5-3(6)1-2-4(7)8/h3-4H,1-2H2 |

InChI Key |

IXFRXRYBVZIBDO-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(Cl)Cl)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for 1,1,4,4 Tetrachlorobutane

De Novo Synthesis Approaches

The creation of 1,1,4,4-tetrachlorobutane from basic precursors can be approached through several fundamental synthetic strategies, each with distinct mechanisms and levels of control.

Free-radical halogenation is a common method for the industrial synthesis of chlorinated hydrocarbons such as chloroform (B151607) and dichloromethane. This type of reaction is characteristic of alkanes when subjected to initiators like UV light or heat. The process for chlorinating butane (B89635) proceeds through a free-radical chain mechanism, but it is known for being unselective. The reaction typically yields a mixture of all possible monochlorinated isomers, and can proceed to produce various di-, tri-, and tetrachlorinated butanes. Controlling the reaction conditions to selectively produce this compound is a significant challenge.

A more controlled radical-based approach involves telomerization reactions. For instance, processes have been patented for the reaction of carbon tetrachloride with vinyl chloride to produce 1,1,1,3,3-pentachloropropane, which is subsequently dehydrochlorinated. This method builds the carbon skeleton with a specific halogenation pattern through a radical addition mechanism. Similarly, the reaction of trichloromethanesulphonyl chloride with propene yields 1,1,1,3-tetrachlorobutane (B76191) via a free-radical addition pathway.

Electrophilic chlorination is a primary reaction for unsaturated compounds like alkenes and alkynes or for substitutions on electron-rich aromatic systems. For saturated alkanes such as butane, direct electrophilic attack is not a standard synthetic route.

Conversely, nucleophilic substitution reactions represent a viable theoretical pathway. This class of reaction involves an electron-rich nucleophile replacing a leaving group on a substrate. A well-established example of this principle is the synthesis of 1,4-dichlorobutane (B89584) from 1,4-butanediol, where the hydroxyl groups are substituted by chloride ions from a reagent like hydrogen chloride. In principle, a similar nucleophilic strategy could be employed to synthesize this compound if a suitable precursor with effective leaving groups at the 1, 1, 4, and 4 positions were available. The conversion of existing tetrachloro-isomers via halide exchange, such as the reaction of 1,1,1,4-tetrachlorobutane with hydrogen fluoride, also demonstrates the utility of nucleophilic substitution on a polychlorinated butane core.

The mechanism of free-radical chlorination is understood to proceed in three main stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•), typically initiated by heat or UV light.

Propagation: A chlorine radical abstracts a hydrogen atom from the alkane (e.g., butane), forming hydrogen chloride (HCl) and an alkyl radical. This alkyl radical then reacts with another chlorine molecule to yield a chloroalkane product and a new chlorine radical, which continues the chain reaction.

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product.

The specific isomer distribution is governed by the stability of the intermediate alkyl radical (tertiary > secondary > primary) and the electronic effects of any pre-existing substituents.

Mechanisms for potential nucleophilic routes are categorized as SN1 (two-step, involving a carbocation intermediate) and SN2 (single concerted step). The choice of mechanism depends on the substrate, nucleophile, leaving group, and solvent. For instance, the conversion of an alcohol to an alkyl chloride with HCl involves protonation of the hydroxyl group to form a better leaving group (water), followed by nucleophilic attack by the chloride ion.

Selective Functionalization and Derivatization

Achieving selectivity in the synthesis of a specific isomer like 1,1,4,4-tetrach

Green Chemistry Approaches to this compound Synthesis

In recent years, principles of green chemistry have been increasingly applied to chemical synthesis to reduce environmental impact and improve process safety and efficiency. For the synthesis of this compound and related compounds, several green chemistry strategies can be considered, focusing on alternative energy sources, catalysts, and solvent systems.

One promising approach is the use of photocatalysis . Photocatalytic reactions can often be conducted under milder conditions (e.g., room temperature) compared to thermally initiated processes, reducing energy consumption. acs.orgnih.gov These methods utilize light to activate a catalyst, which then initiates the desired chemical transformation. This can lead to higher selectivity and fewer byproducts.

The use of ultrasound (sonochemistry) represents another green intensification method. In the telomerization of vinyl chloride with chloroform, the application of ultrasound has been shown to significantly improve the reaction yield and reduce reaction time and temperature. researchgate.net A study demonstrated that a ferrous chloride-dimethylacetamide system under ultrasonic irradiation acts as a highly efficient catalyst system for 1:1 telomerization, achieving a yield of 51.9% with minimal byproducts. researchgate.net

Catalyst and solvent choice are central to green synthesis. The development of solvent-free reaction conditions is a key goal of green chemistry, as it eliminates solvent waste. nih.govrsc.org Where solvents are necessary, the use of greener alternatives is encouraged. For telomerization reactions, aqueous biphasic catalysis has been explored. researchgate.net This technique uses water as a solvent and allows for the easy separation and recycling of the catalyst, which is often a costly and environmentally sensitive transition metal complex. researchgate.net The use of more benign and earth-abundant metal catalysts, such as those based on iron, is also a significant green improvement over more toxic or precious metal catalysts. researchgate.net

The principles of atom economy are also central to green telomerization reactions. rsc.org Ideally, all the atoms of the reactants are incorporated into the final product, minimizing waste. Research in telomerization often focuses on optimizing catalyst systems, such as palladium complexes with specific ligands, to achieve high selectivity for the desired product and minimize the formation of unwanted oligomers. frontiersin.org

Below are interactive data tables summarizing research findings relevant to the synthesis of chlorinated butanes and the green chemistry approaches applicable to their synthesis.

Table 1: Catalyst Systems and Conditions in Telomerization Reactions

| Telogen | Taxogen | Catalyst/Initiator | Solvent | Temperature (°C) | Yield/Observations | Reference |

| Chloroform | Vinyl Chloride | Ferrous Chloride-Dimethylacetamide | Methanol | 60 | 42.1% yield of 1:1 adduct | researchgate.net |

| Chloroform | Vinyl Chloride | Ferrous Chloride-Dimethylacetamide + Ultrasound | Methanol | 40 | 51.9% yield of 1:1 adduct | researchgate.net |

| Carbon Tetrachloride | Ethylene | Ferric Chloride/Benzoin | Isopropanol/CCl4 | Not specified | Production of 1:1 adducts | google.com |

| Carbon Tetrachloride | Octene-1 | Benzoyl Peroxide | Not specified | Not specified | Formation of 1:1 adducts and telomers | researchgate.net |

| Chloroform | Acrylonitrile | Nickel Peroxide | Chloroform | 100 | Formation of telomers | google.com |

Table 2: Green Chemistry Approaches in Related Reactions

| Green Approach | Reaction Type | Key Features | Reference |

| Solvent-Free | UV-Phototelomerization | Preparation of phosphorus-containing telomers without solvent. | nih.gov |

| Aqueous Biphasic Catalysis | Telomerization of Butadiene | Use of water-soluble Pd/TPPTS catalyst for easy recycling. | researchgate.net |

| Photocatalysis | Hydroaminoalkylation of Styrenes | Use of light to drive reaction, potential for milder conditions. | acs.orgnih.gov |

| Reactive Ionic Liquid | Aminofunctionalization of Alkenes | Substrate acts as the polar phase, enabling catalyst recycling without additional solvent. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 1,1,4,4 Tetrachlorobutane

Halogen Atom Exchange and Substitution Reactions

Halogen atom exchange and substitution reactions involve the replacement of a chlorine atom in 1,1,4,4-tetrachlorobutane with another atom or functional group. These transformations can proceed through several distinct mechanistic pathways, including nucleophilic and radical substitutions.

Nucleophilic Substitution Mechanisms (SN1, SN2)

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, attacks an electron-deficient carbon atom, resulting in the displacement of a leaving group. science-revision.co.ukmasterorganicchemistry.com For alkyl halides like this compound, the two primary mechanisms are SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). byjus.com

The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. utexas.edulibretexts.org This pathway is sensitive to steric hindrance; it is most efficient for methyl and primary halides and becomes progressively slower for secondary and tertiary halides. chemicalnote.com The carbons bearing the chlorine atoms in this compound are primary. However, the presence of a second chlorine atom on the same carbon and the adjacent methylene (B1212753) group create significant steric bulk, which can hinder the backside attack required for an SN2 reaction. chemicalnote.com Consequently, SN2 reactions on this substrate are expected to be slow.

The SN1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the carbon-halogen bond to form a carbocation intermediate. chemicalnote.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com The stability of the carbocation is crucial; SN1 reactions are favored for tertiary halides because they form the most stable carbocations. masterorganicchemistry.com The formation of a primary carbocation from this compound is highly energetically unfavorable, making the SN1 pathway extremely unlikely under typical conditions.

Given these factors, nucleophilic substitution on this compound is challenging. When it does occur, it is more likely to proceed via a slow SN2 mechanism, especially with a strong, unhindered nucleophile.

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] (First Order) | Rate = k[Substrate][Nucleophile] (Second Order) libretexts.org |

| Mechanism | Two steps (Carbocation intermediate) byjus.com | One step (Concerted) utexas.edu |

| Substrate Preference | Tertiary > Secondary >> Primary masterorganicchemistry.com | Methyl > Primary > Secondary >> Tertiary chemicalnote.com |

| Nucleophile | Weak nucleophile is effective youtube.com | Strong nucleophile required youtube.com |

| Solvent | Polar protic (e.g., water, alcohol) libretexts.org | Polar aprotic (e.g., acetone, DMSO) libretexts.org |

| Stereochemistry | Racemization | Inversion of configuration |

| Applicability to this compound | Highly Unlikely | Possible but slow due to steric hindrance |

Radical Substitution Pathways

Free-radical substitution provides an alternative pathway for the halogenation of alkanes, typically initiated by heat or ultraviolet (UV) light. wikipedia.org This process occurs via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. savemyexams.comlibretexts.org

Initiation: The reaction begins with the homolytic fission of a halogen molecule (e.g., Cl₂) under the influence of UV light, generating two highly reactive chlorine radicals (Cl•). aakash.ac.insavemyexams.com

Propagation: A chlorine radical abstracts a hydrogen atom from the this compound molecule to form hydrogen chloride (HCl) and a tetrachlorobutyl radical. This new radical can then react with another chlorine molecule to produce a pentachlorobutane and a new chlorine radical, which continues the chain. youtube.com This step can occur at different positions on the butane (B89635) chain, leading to a mixture of isomeric products. wikipedia.org

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical molecule. This can happen in several ways, such as two chlorine radicals forming Cl₂, a chlorine radical and a tetrachlorobutyl radical combining, or two tetrachlorobutyl radicals coupling together. libretexts.orgyoutube.com

This pathway can lead to further chlorination of the molecule rather than substitution of a chlorine atom with another group. The lack of selectivity is a key characteristic of free-radical halogenation. youtube.com

| Stage | Description | Example Reaction |

|---|---|---|

| Initiation | Formation of initial radicals via homolytic fission. youtube.com | Cl₂ + UV light → 2 Cl• |

| Propagation | A radical reacts with a non-radical to form a new radical and a new non-radical, continuing the chain. savemyexams.com | C₄H₆Cl₄ + Cl• → •C₄H₅Cl₄ + HCl •C₄H₅Cl₄ + Cl₂ → C₄H₅Cl₅ + Cl• |

| Termination | Two radicals combine to terminate the chain. savemyexams.com | Cl• + Cl• → Cl₂ •C₄H₅Cl₄ + Cl• → C₄H₅Cl₅ 2 •C₄H₅Cl₄ → C₈H₁₀Cl₈ |

Transition Metal-Mediated Halogen Exchange

The exchange of one halogen for another in an alkyl halide, known as a Finkelstein reaction, can be facilitated by transition metal catalysts. nih.gov While the classic Finkelstein reaction involves nucleophilic substitution (typically SN2), transition metals like copper, nickel, or palladium can mediate this exchange under milder conditions or for less reactive substrates. frontiersin.orgresearchgate.net

For a polychlorinated alkane like this compound, a transition metal-catalyzed pathway could enable the replacement of chlorine with bromine or iodine. For example, using a copper(I) salt catalyst in the presence of an iodide source like sodium iodide (NaI) could potentially convert the tetrachlorobutane into iodo-substituted derivatives. mdma.chorganic-chemistry.org These reactions often proceed through mechanisms involving oxidative addition of the alkyl halide to the metal center, followed by reductive elimination of the new alkyl halide. nih.gov While specific studies on this compound are not prevalent, this methodology is a well-established strategy for halogen exchange in a wide range of organic halides. researchgate.net

Elimination Reactions and Unsaturated Product Formation

Elimination reactions of this compound involve the removal of atoms or groups from adjacent carbon atoms, leading to the formation of unsaturated compounds, such as alkenes and dienes. The most common elimination pathway for this substrate is dehydrochlorination.

Dehydrochlorination Pathways (E1, E2, E1cB)

Dehydrochlorination is the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond. This reaction is typically promoted by a base. The three main mechanisms are E1 (elimination unimolecular), E2 (elimination bimolecular), and E1cB (elimination unimolecular conjugate base).

The E2 mechanism is a concerted, single-step process where the base abstracts a proton from the β-carbon at the same time the leaving group departs from the α-carbon. lumenlearning.comlibretexts.org This mechanism's rate depends on the concentration of both the substrate and the base. ck12.org It is favored by strong bases and is common for primary and secondary alkyl halides. uci.edulibretexts.org For this compound, treatment with a strong, non-nucleophilic base like potassium hydroxide (B78521) in an alcoholic solvent would strongly favor the E2 pathway.

The E1 mechanism is a two-step process that begins with the formation of a carbocation, which is then deprotonated by a base in the second step. lumenlearning.com Similar to the SN1 reaction, it is favored by substrates that can form stable carbocations (tertiary halides) and is generally promoted by weak bases. This pathway is unlikely for this compound due to the instability of the primary carbocation that would be formed.

The E1cB mechanism also proceeds in two steps, but the order is reversed: a proton is first removed by a strong base to form a carbanion intermediate, which then expels the leaving group. This pathway is less common but can occur if the β-protons are particularly acidic and the leaving group is poor. While the chlorine atoms in this compound increase the acidity of the β-protons to some extent, the E2 mechanism is generally the more accepted pathway for such substrates.

| Feature | E1 Mechanism | E2 Mechanism | E1cB Mechanism |

|---|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] | Variable, can be Rate = k[Substrate][Base] |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) | Two steps (Carbanion intermediate) |

| Base Strength | Weak base favored | Strong base required libretexts.org | Strong base required |

| Substrate Preference | Tertiary > Secondary > Primary | Tertiary > Secondary > Primary uci.edu | Substrate with acidic β-H and poor leaving group |

| Applicability to this compound | Unlikely | Most Probable Pathway | Possible, but less likely than E2 |

Formation of Chlorinated Butadienes and Related Conjugated Systems

The primary application and a key reaction of tetrachlorobutanes is their use as precursors to chlorinated butadienes, which are valuable monomers for specialty polymers. google.com Through sequential dehydrochlorination reactions, this compound can be converted into a conjugated diene system.

The reaction typically proceeds in two stages under the influence of a strong base:

First Dehydrochlorination: The elimination of one molecule of HCl from this compound yields 1,1,4-trichloro-1-butene.

Second Dehydrochlorination: A subsequent elimination of a second molecule of HCl from the trichlorobutene intermediate results in the formation of a dichlorobutadiene. The abstraction of a proton from the C3 position and elimination of the chloride from C4 leads to the formation of the conjugated system, 1,1-dichloro-1,3-butadiene .

This transformation is analogous to the industrial dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602) to produce 2,3-dichloro-1,3-butadiene. google.comgoogle.com The formation of a conjugated diene is thermodynamically favored due to the stability associated with the extended π-electron system.

| Reaction Step | Starting Material | Product | Reaction Type |

|---|---|---|---|

| Step 1 | This compound | 1,1,4-Trichloro-1-butene | Dehydrochlorination (E2) |

| Step 2 | 1,1,4-Trichloro-1-butene | 1,1-Dichloro-1,3-butadiene | Dehydrochlorination (E2) |

Kinetic and Thermodynamic Aspects of Elimination

The elimination of hydrogen chloride (dehydrochlorination) from this compound is a key reaction pathway, typically induced by a base. The reaction can proceed through different mechanisms, primarily E1 (elimination, unimolecular) or E2 (elimination, bimolecular), depending on the reaction conditions such as the strength of the base, the solvent, and the temperature.

In an E2 mechanism, a strong, sterically hindered base abstracts a proton from the carbon adjacent to the carbon-chlorine bond (β-hydrogen), in a concerted step with the departure of the chloride leaving group. For this compound, the first dehydrochlorination would yield 1,1,4-trichlorobut-1-ene. A second elimination reaction can then occur to produce 1,1-dichloro-1,3-butadiene.

The regioselectivity of these elimination reactions is governed by kinetic and thermodynamic control. The kinetic product is the one that is formed fastest, resulting from the pathway with the lowest activation energy. The thermodynamic product is the most stable product. At lower temperatures, the reaction is typically under kinetic control, while higher temperatures favor the formation of the more stable thermodynamic product.

While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in readily available literature, the principles of elimination reactions in substituted hydrocarbons are well-established. rsc.org

Table 1: Potential Products of Stepwise Dehydrochlorination of this compound

| Step | Starting Material | Reagent/Conditions | Plausible Product(s) | Mechanism Note |

| 1st Elimination | This compound | Strong Base (e.g., t-BuOK) | 1,1,4-Trichlorobut-1-ene | E2 mechanism is favored by strong, non-nucleophilic bases. |

| 2nd Elimination | 1,1,4-Trichlorobut-1-ene | Strong Base (e.g., t-BuOK) | 1,1-Dichloro-1,3-butadiene | Formation of a conjugated diene system provides a thermodynamic driving force. |

Reductive Dehalogenation Processes

Reductive dehalogenation involves the replacement of a chlorine atom with a hydrogen atom, a process that can be achieved through several mechanistic pathways. wikipedia.org This is a common method for the remediation of chlorinated pollutants and a useful synthetic transformation. wikipedia.org

Catalytic hydrogenation is a heterogeneous catalytic process where hydrogen gas (H₂) is used to reduce a substrate in the presence of a metal catalyst. pressbooks.pub For alkyl halides, common catalysts include palladium on carbon (Pd/C), platinum (IV) oxide (PtO₂), or Nickel. libretexts.org

The mechanism involves the following key steps: libretexts.orglibretexts.org

Adsorption: Both the hydrogen gas and the this compound substrate are adsorbed onto the surface of the metal catalyst.

H-H Bond Cleavage: The metal surface facilitates the cleavage of the H-H bond, forming reactive metal-hydride species.

C-Cl Bond Cleavage and C-H Bond Formation: A hydrogen atom is transferred from the metal surface to the carbon bearing a chlorine atom, leading to the cleavage of the C-Cl bond and the formation of a C-H bond. This process occurs stepwise.

Desorption: The resulting partially or fully dechlorinated product desorbs from the catalyst surface.

The reduction of this compound would proceed sequentially, potentially allowing for the isolation of intermediates like 1,1-dichlorobutane (B1605458) and 1-chlorobutane (B31608) before the final product, n-butane, is formed.

Table 2: Catalytic Systems for Hydrogenation of this compound

| Catalyst System | Hydrogen Source | Expected Product Progression |

| Pd/C | H₂ (gas) | This compound → 1,1-Dichlorobutane → 1-Chlorobutane → n-Butane |

| PtO₂ (Adams' catalyst) | H₂ (gas) | This compound → Intermediate Chlorobutanes → n-Butane |

| Raney Nickel (Ra-Ni) | H₂ (gas) | This compound → Intermediate Chlorobutanes → n-Butane |

Metal-Mediated Reductions and Electron Transfer Pathways

Metal-mediated reductions offer an alternative to catalytic hydrogenation and often proceed through electron transfer mechanisms. These reactions can be driven by zero-valent metals (e.g., zinc), low-valent metal complexes, or electrochemically. For polychlorinated alkanes, two primary pathways are considered: single electron transfer (SET) and nucleophilic substitution (Sₙ2). nih.gov

Single Electron Transfer (SET): In this pathway, a reducing agent (e.g., Zn metal or a reduced metal complex) donates a single electron to the chlorinated substrate. This forms a transient radical anion, which rapidly eliminates a chloride ion to produce a carbon-centered radical. This radical can then be reduced further to a carbanion, which is subsequently protonated by the solvent or a proton source to yield the dehalogenated product.

Nucleophilic Substitution (Sₙ2): Certain highly nucleophilic, reduced metal species, such as Co(I) complexes found in vitamin B₁₂, can directly attack the carbon atom bearing a chlorine atom. nih.govrsc.org This reaction proceeds via an Sₙ2 mechanism, where the metal nucleophile displaces the chloride ion, forming an organometallic intermediate which is then cleaved to give the final reduced product.

Table 3: Comparison of Metal-Mediated Reductive Dehalogenation Mechanisms

| Feature | Single Electron Transfer (SET) | Nucleophilic Substitution (Sₙ2) |

| Key Intermediate | Radical anion, carbon radical | Organometallic complex |

| Rate-Determining Step | Initial electron transfer | Nucleophilic attack |

| Typical Reagents | Zero-valent metals (Zn, Fe), strong chemical reductants, electrochemical reduction | Reduced transition metal complexes (e.g., Co(I) corrinoids) |

| Stereochemistry | Racemization at the reaction center | Inversion of configuration at the reaction center |

Cyclization Reactions and Heterocyclic Compound Formation

The 1,4-disposition of reactive sites in this compound makes it a suitable precursor for the synthesis of five-membered heterocyclic compounds. organic-chemistry.org By reacting with a dinucleophile, the butane backbone can form the core of a new ring system. This approach is a cornerstone in heterocyclic chemistry for creating rings like pyrrolidines and thiolanes. rsc.orgresearchgate.net

A classic example is the reaction with a primary amine (R-NH₂) to form an N-substituted pyrrolidine. nih.govwikipedia.org The reaction likely proceeds via a tandem nucleophilic substitution. The amine first displaces one of the terminal chlorine atoms. The newly formed secondary amine then undergoes an intramolecular cyclization by attacking the carbon at the other end of the chain, displacing a second chloride ion to form the five-membered ring. The geminal dichloride groups may subsequently be hydrolyzed or further reduced depending on the reaction conditions.

A similar strategy can be employed with other nucleophiles. For instance, reaction with sodium sulfide (B99878) (Na₂S) would be expected to yield a substituted thiolane (tetrahydrothiophene). These cyclization reactions are powerful methods for constructing complex molecules from simple acyclic precursors. nih.gov

Table 4: Heterocyclic Products from Cyclization of this compound

| Nucleophile | Reagent Formula | Expected Heterocyclic Product Core | Product Name |

| Primary Amine | R-NH₂ | Pyrrolidine | N-alkyl-3,3-dichloropyrrolidine |

| Hydrazine | H₂NNH₂ | Pyrrolidine | N-amino-3,3-dichloropyrrolidine |

| Sodium Sulfide | Na₂S | Thiolane (Tetrahydrothiophene) | 3,3-Dichlorothiolane |

| Sodium Hydrosulfide | NaSH | Thiolane (Tetrahydrothiophene) | 3,3-Dichlorothiolane |

Stereochemical Aspects and Conformational Analysis of 1,1,4,4 Tetrachlorobutane

Isomeric Forms and Their Interconversion

1,1,4,4-Tetrachlorobutane, with the chemical formula C4H6Cl4, is a structural isomer of other tetrachlorobutanes, such as 1,2,3,4-tetrachlorobutane (B46602). Unlike isomers with chlorine atoms on the central carbons (C2 and C3), this compound does not possess any chiral centers. A chiral center is a carbon atom attached to four different groups. In this molecule, C1 and C4 are each bonded to two identical chlorine atoms and two different groups (a hydrogen atom and the rest of the carbon chain). Similarly, C2 and C3 are each bonded to two identical hydrogen atoms.

Due to the absence of chiral centers, this compound does not exhibit stereoisomerism in the form of enantiomers or diastereomers. The molecule is achiral, meaning it is superimposable on its mirror image. Therefore, there are no distinct, separable stereoisomers of this compound.

Interconversion between different spatial arrangements of the atoms occurs not through the breaking and reforming of bonds (as would be required to interconvert stereoisomers), but through rotation around the single carbon-carbon bonds. These different arrangements are known as conformers or rotamers.

Conformational Preferences and Energy Landscapes

The conformational landscape of this compound is primarily determined by the rotation around the C1-C2, C2-C3, and C3-C4 bonds. The presence of bulky and electronegative chlorine atoms significantly influences the stability of various conformations. The most stable conformations are those that minimize steric hindrance and electrostatic repulsion between the chlorine atoms.

Looking down the central C2-C3 bond, the molecule can adopt several staggered and eclipsed conformations, analogous to butane (B89635). The staggered conformations are energy minima, while the eclipsed conformations represent energy maxima.

Anti-conformation: The most stable conformation is the anti-periplanar arrangement, where the two terminal -CHCl2 groups are positioned at a dihedral angle of 180° to each other. This arrangement places the bulky groups as far apart as possible, minimizing steric strain. vaia.com

Gauche-conformation: The gauche conformations, where the -CHCl2 groups are at a dihedral angle of approximately 60° or 300°, are also staggered but are higher in energy than the anti form due to steric interactions between the terminal groups. masterorganicchemistry.com The presence of chlorine atoms is known to destabilize gauche conformations due to steric interactions. researchgate.net

The relative energies of these conformations define the energy landscape. The anti conformer resides in the deepest energy well, while the gauche conformers occupy shallower energy minima.

Rotational Barriers and Dynamics

The interconversion between different conformers is a dynamic process that involves overcoming rotational energy barriers. These barriers correspond to the energy required to move from a staggered (low energy) conformation through an eclipsed (high energy) conformation.

The rotational barrier around the central C2-C3 bond in this compound is expected to be higher than that in n-butane (which is approximately 5 kcal/mol for the syn-eclipsed conformation) due to the increased steric hindrance of the dichloromethyl groups. masterorganicchemistry.com In related chlorinated butanes, such as 2,2,3,3-tetrachlorobutane, the energy barrier to rotation has been determined to be around 14 kcal/mol, highlighting the significant impact of multiple chlorine substituents. libretexts.orgjst.go.jp

The dynamics of this interconversion can be studied using techniques like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At low temperatures, the interconversion is slow enough on the NMR timescale to potentially observe signals from individual conformers. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into an averaged spectrum. libretexts.org

Influence of Chlorine Substituents on Conformation

The four chlorine atoms in this compound have a profound effect on its conformational preferences.

Steric Effects: The primary influence is steric hindrance. The van der Waals radius of a chlorine atom is significantly larger than that of a hydrogen atom. The two chlorine atoms on C1 and C4 create bulky -CHCl2 groups. The repulsion between these groups is the main factor favoring the anti conformation around the C2-C3 bond. researchgate.net

Electronic Effects: Chlorine is a highly electronegative atom, leading to polar C-Cl bonds. This introduces dipole-dipole interactions that can influence conformational stability. In the eclipsed conformations, the repulsion between the electron clouds of the C-Cl bonds on adjacent carbons would contribute to the rotational barrier. msu.edu The electron-withdrawing effect of the chlorine atoms also impacts the electron density along the carbon backbone, which can subtly affect bond lengths and angles. upenn.edu

The combination of these steric and electronic effects dictates that the molecule will predominantly exist in the extended anti conformation to minimize intramolecular strain.

Chiral Resolution and Enantioselective Transformations (if applicable to specific chiral derivatives)

As established in section 4.1, this compound is an achiral molecule. It does not have enantiomers, and therefore, the concept of chiral resolution—the separation of a racemic mixture into its constituent enantiomers—is not applicable.

Similarly, enantioselective transformations are reactions that produce or act upon a chiral substrate to yield an excess of one enantiomer of the product. Since this compound is not chiral and does not readily participate in reactions that would create a chiral center at a specific, single position under typical conditions, a discussion of enantioselective transformations directly involving this compound is not relevant. While derivatives of this compound could potentially be chiral, this falls outside the scope of the parent compound's stereochemistry.

Advanced Spectroscopic and Analytical Techniques for Structural Research on 1,1,4,4 Tetrachlorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 1,1,4,4-Tetrachlorobutane (Cl₂CH-CH₂-CH₂-CHCl₂), NMR provides critical data on the chemical environment, connectivity, and stereochemistry of the protons and carbons.

Due to the molecule's symmetry, there are only two unique proton environments and two unique carbon environments, which simplifies the resulting spectra.

Ha : The two protons on the dichloromethyl (-CHCl₂) groups.

Hb : The four protons on the central methylene (B1212753) (-CH₂-) groups.

Ca : The two carbons of the dichloromethyl (-CHCl₂) groups.

Cb : The two carbons of the methylene (-CH₂-) groups.

The ¹H NMR spectrum is predicted to show two distinct signals. While this molecule does not have diastereomers as it is achiral, analysis of coupling constants is vital for confirming the structure.

The two equivalent methine protons (-CHCl₂) are each coupled to the adjacent methylene (-CH₂) group. According to the n+1 rule, their signal should be split into a triplet by the two neighboring protons.

The four equivalent methylene protons (-CH₂CH₂-) are coupled to the methine proton at one end and the other methylene group at the other. This complex spin system would result in a more complex multiplet, often approximated as a pentet.

An illustrative ¹H NMR spectrum from an organic chemistry textbook problem shows signals consistent with this pattern. archive.org

Table 1: Predicted ¹H NMR Data for this compound (Based on theoretical prediction and textbook data archive.org)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHCl₂ | ~5.5 - 6.0 | Triplet (t) | ~6-7 |

Note: The chemical shifts are estimates based on standard substituent effects. The downfield shift of the -CHCl₂ proton is due to the strong deshielding effect of the two chlorine atoms.

A proton-decoupled ¹³C NMR spectrum of this compound is expected to show only two signals, reflecting the molecular symmetry.

-CHCl₂ Carbon: This carbon is attached to two electronegative chlorine atoms, causing its signal to appear significantly downfield.

-CH₂- Carbon: This carbon is further from the chlorine atoms and will appear more upfield.

In a DEPT (Distortionless Enhancement by Polarization Transfer) or off-resonance decoupled spectrum, the multiplicity of each signal would confirm the assignments. The -CHCl₂ signal would appear as a doublet (one attached proton), and the -CH₂- signal would appear as a triplet (two attached protons).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Multiplicity |

|---|---|---|

| -CHCl₂ | ~70 - 80 | Positive (CH) |

To unambiguously confirm the structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak connecting the signal of the -CHCl₂ protons with the signal of the -CH₂- protons, definitively establishing the vicinal coupling between these two groups.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates proton signals with the carbon signals to which they are directly attached. It would show a correlation between the proton signal at ~5.5-6.0 ppm and the carbon signal at ~70-80 ppm (-CHCl₂). It would also show a correlation between the proton signal at ~2.5-3.0 ppm and the carbon signal at ~35-45 ppm (-CH₂-).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule. The key functional groups in this compound give rise to characteristic absorption or scattering bands.

C-H Stretching: The methine (-CHCl₂) and methylene (-CH₂-) groups will have C-H stretching vibrations typically appearing in the 2900-3000 cm⁻¹ region.

C-H Bending: Methylene scissoring (~1450 cm⁻¹) and rocking/twisting (~1200-1300 cm⁻¹) vibrations are expected.

C-Cl Stretching: The most prominent feature for this molecule would be the strong C-Cl stretching absorptions. Given the presence of a geminal dichloride (-CHCl₂), strong bands are expected in the 650-800 cm⁻¹ region. These bands are often intense in the IR spectrum.

C-C Stretching: These vibrations are typically weaker and appear in the fingerprint region (800-1200 cm⁻¹).

Mass Spectrometry (MS) for Molecular Fragmentation Studies and Isotopic Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the most distinctive feature in its mass spectrum would be the isotopic pattern caused by the presence of four chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

The molecular ion peak (M⁺) would appear as a cluster of peaks (M, M+2, M+4, M+6, M+8) corresponding to the different combinations of these isotopes. The relative intensities of these peaks provide a definitive signature for a molecule containing four chlorine atoms.

Table 3: Theoretical Isotopic Pattern for the Molecular Ion [C₄H₆Cl₄]⁺ (MW ≈ 196 amu)

| Ion | Relative Abundance |

|---|---|

| M⁺ | 100.0% (³⁵Cl₄) |

| [M+2]⁺ | 131.9% (³⁵Cl₃³⁷Cl₁) |

| [M+4]⁺ | 65.2% (³⁵Cl₂³⁷Cl₂) |

| [M+6]⁺ | 14.4% (³⁵Cl₁³⁷Cl₃) |

Common fragmentation pathways would involve the loss of HCl or chlorine radicals.

Loss of HCl: A peak corresponding to [M-36]⁺ is highly probable.

Loss of Cl: A peak corresponding to [M-35]⁺ and [M-37]⁺ would be observed, itself showing a three-chlorine isotopic pattern.

Alpha-cleavage: Cleavage of the C-C bond adjacent to a -CHCl₂ group could lead to the formation of a [C₂H₃Cl₂]⁺ fragment (m/z 97, 99, 101) or a [CHCl₂]⁺ fragment (m/z 81, 83, 85).

X-ray Crystallography for Solid-State Structural Elucidation (if crystalline derivatives exist)

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and conformational arrangements in the solid state. This technique, however, requires a single, well-ordered crystal.

As this compound is a liquid at room temperature (boiling point ~206 °C), obtaining a crystal would require low-temperature crystallization techniques. chemnet.com Alternatively, a solid derivative of the compound could be synthesized and crystallized. To date, no crystal structure for this compound or its simple derivatives appears to be published in open crystallographic databases.

If a crystal structure were obtained, it would precisely determine the C-C and C-Cl bond lengths and the C-C-C and H-C-Cl bond angles. It would also reveal the preferred conformation of the butane (B89635) backbone in the solid state, clarifying the torsional angles between the two -CHCl₂ groups.

Chromatographic Methods for Purity Assessment and Isomer Separation in Research Contexts

In the structural research of halogenated hydrocarbons like this compound, chromatographic techniques are indispensable for determining the purity of a sample and for separating it from isomers and reaction byproducts. The efficacy of subsequent spectroscopic analysis and chemical reactivity studies hinges on the unambiguous purity of the starting material. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal methods employed for this purpose.

While specific, detailed research literature focusing exclusively on the chromatographic analysis of this compound is not extensively documented, the methods used for its structural isomers, particularly 1,2,3,4-tetrachlorobutane (B46602), provide a clear and directly applicable framework. Research on 1,2,3,4-tetrachlorobutane demonstrates the successful use of chromatography to assess purity and resolve its stereoisomers (meso and dl-racemate forms). researchgate.net These established methodologies are foundational for developing and applying similar quality control and separation protocols for this compound in a research setting.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for assessing the purity of volatile and semi-volatile compounds like tetrachlorobutanes. researchgate.netebi.ac.uk In a research context, GC is used to separate the target compound from residual solvents, starting materials, and isomeric byproducts that may arise during synthesis.

Purity Assessment: A typical analysis involves injecting a vaporized sample into a capillary column. The separation is based on the differential partitioning of compounds between a stationary phase coated on the column and a mobile gas phase. The purity of a this compound sample is determined by the relative area of its peak in the resulting chromatogram. For instance, a patent for a related compound, 1,2,3,4-tetrachloro-hexafluoro butane, specifies using gas chromatography to confirm product purity after synthesis and purification. google.com

Isomer Separation: Synthetic routes can sometimes yield a mixture of positional isomers (e.g., 1,1,4,4-, 1,2,3,4-, and 1,1,2,2-tetrachlorobutane). Due to differences in their boiling points and polarity, these isomers can be effectively separated using GC. Research on the radiolysis of 1,2-dichloroethane (B1671644) successfully used GC to separate the resulting dl- and meso-isomers of 1,2,3,4-tetrachlorobutane. nih.gov A patent for the production of meso-1,2,3,4-tetrachlorobutane details the use of gas-liquid chromatography with a silicone rubber-based column and temperature programming to analyze and quantify the product and its d,l-racemate isomer.

The table below outlines representative GC parameters that would be applicable for the analysis of this compound, based on established methods for its isomers.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Provides separation and structural identification of components. |

| Column Type | Fused Silica Capillary Column (e.g., 25-30m) | Offers high-resolution separation of volatile compounds. |

| Stationary Phase | Mid-polarity (e.g., 5% Phenyl Polysiloxane) or Silicone Rubber | Effective for separating halogenated hydrocarbons. |

| Injector Temperature | ~250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial hold (e.g., 35-50 °C) followed by a ramp (e.g., 8-10 °C/min) to a final temperature (e.g., 250 °C) | Separates compounds with a wide range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides mass information for identification; FID offers robust quantification. |

High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or when derivatization is not desired, HPLC offers a valuable alternative for purity assessment. While less common than GC for analyzing small chloroalkanes, HPLC is highly effective for separating isomers, particularly when their volatility is similar but polarity differs.

Purity and Isomer Analysis: In a research context, reverse-phase HPLC is the most probable method for analyzing tetrachlorobutanes. Studies on 1,2,3,4-tetrachlorobutane have utilized reverse-phase columns (e.g., C18) with a mobile phase of acetonitrile (B52724) and water to assess purity and resolve diastereomers. Similar principles would apply to separating this compound from more polar or less polar impurities. A study assessing potential contaminants in medical-grade fluids also mentions the use of ultra-high-pressure liquid chromatography (UHPLC) for analysis after sample preparation. arvojournals.orgnih.gov

The table below conceptualizes a typical HPLC method for purity analysis of this compound.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates compounds based on hydrophobicity. |

| Column | C18 or C8 (e.g., 4.6 mm x 150 mm, 5 µm particle size) | Standard non-polar stationary phase for reverse-phase chromatography. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (MeCN) and Water | Adjusting the ratio of organic solvent (MeCN) to water controls the retention and separation. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. |

| Detector | UV Detector (e.g., at 210-230 nm) or Refractive Index (RI) Detector | UV detection is suitable if the compound or impurities have chromophores; RI detection is more universal for compounds without UV absorbance. |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Improves peak shape and reproducibility. |

Theoretical and Computational Investigations of 1,1,4,4 Tetrachlorobutane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For 1,1,4,4-tetrachlorobutane, these calculations can elucidate its electronic structure, reactivity, and energetic properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of halogenated alkanes. nih.gov By calculating the electron density, DFT methods can predict various molecular properties and reactivity descriptors. For chlorinated butanes, DFT studies can reveal how the positions of the chlorine atoms influence the molecule's electronic structure. In the case of this compound, the two -CCl2 groups at the terminal carbons create significant regions of positive electrostatic potential around the hydrogen atoms on the central methylene (B1212753) groups and negative potential around the chlorine atoms.

DFT calculations, often using functionals like B3LYP, can be employed to determine key electronic parameters that govern reactivity. nih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Computational studies on isomers like (R,S)-1,2,3,4-tetrachlorobutane have demonstrated that DFT can predict the regioselectivity of elimination reactions. This is achieved by modeling the potential energy surfaces of different reaction pathways. For this compound, DFT could similarly be used to predict whether dehydrochlorination would preferentially lead to the formation of 1,1,4-trichloro-1-butene or other isomers by comparing the activation energies for different reaction channels.

Table 1: Calculated Electronic Properties of a Chlorinated Alkane (Illustrative Example)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -11.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 10.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are for illustrative purposes to represent typical outputs of DFT calculations for a chlorinated alkane and are not specific experimental or calculated values for this compound.

Ab Initio and Semiempirical Methods for Energetic Profiles

Ab initio and semiempirical methods are also employed to study the energetic profiles of molecules. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are based on first principles without empirical parameters, offering high accuracy at a significant computational cost. nih.govresearchgate.net These methods can be used to calculate the heats of formation, bond dissociation energies, and conformational energies of this compound.

For instance, ab initio calculations can be used to determine the relative energies of different conformers of this compound that arise from rotation around the C-C single bonds. This information is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Semiempirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for larger systems. While less common for detailed energetic profiles of small molecules like this compound, they can be useful for preliminary conformational searches before more rigorous ab initio or DFT calculations are performed.

Molecular Dynamics (MD) Simulations for Conformational Behavior

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes and flexibility of this compound in different environments, such as in the gas phase or in a solvent.

An MD simulation of this compound would involve defining a force field that describes the potential energy of the system as a function of the atomic coordinates. This force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The simulation would then track the trajectory of each atom over a period of time, providing insights into the accessible conformations and the transitions between them.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions of this compound, such as nucleophilic substitution or elimination, requires detailed modeling of the reaction pathways. Computational methods can be used to locate the transition state (TS) structures and calculate the activation energies for these reactions.

For example, in a nucleophilic substitution (SN2) reaction, a nucleophile attacks a carbon atom, and a leaving group departs. Computational studies on other halogenated pollutants have used DFT to model the SN2 reactivity. stanford.edu For this compound, a similar approach could be used to study its reaction with a nucleophile. The geometry of the transition state, where the nucleophile is partially bonded to the carbon and the chlorine atom is partially detached, can be optimized, and its energy can be calculated. The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Transition state theory can then be used in conjunction with the calculated activation energies to estimate the rate constants for various reactions. This allows for a theoretical prediction of the reactivity of this compound under different conditions.

Quantitative Structure-Activity Relationships (QSAR) in Mechanistic Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. ijitee.orgfrontiersin.org In the context of mechanistic predictions, QSAR can be used to predict the reactivity or toxicity of compounds like this compound based on calculated molecular descriptors.

For mechanistic predictions, QSAR can help to identify the key structural features that influence a particular reaction. For example, by developing a QSAR model for the dehydrochlorination rates of a series of chlorinated butanes, one could identify the electronic and steric descriptors that have the most significant impact on the reaction rate. This can provide insights into the reaction mechanism and help to predict the reactivity of other, untested chlorinated alkanes.

Advanced Applications of 1,1,4,4 Tetrachlorobutane As a Chemical Research Intermediate

Precursor in Fine Chemical Synthesis

There is a notable scarcity of published research detailing the use of 1,1,4,4-tetrachlorobutane as a direct precursor in fine chemical synthesis. While the symmetrical positioning of the geminal dichloro groups at the terminal ends of the butane (B89635) chain suggests potential for unique reactivity, specific examples of its application in building complex molecular architectures are not readily found in scientific databases.

Construction of Complex Organic Scaffolds

No specific studies demonstrating the use of this compound for the construction of complex organic scaffolds, such as heterocyclic or polycyclic systems, were identified in the available literature. Theoretical applications might include its use as a dielectrophile in cyclization reactions with binucleophiles to form eight-membered rings, but experimental data supporting such transformations are absent.

Synthesis of Specialized Butane Derivatives and Related Compounds

The synthesis of specialized butane derivatives from this compound is not well-documented. In contrast, its isomer, 1,2,3,4-tetrachlorobutane (B46602), has been used to produce erythritol (B158007) esters through reaction with fatty acid salts. This suggests that tetrachlorobutane isomers can serve as synthons for functionalized butanes, but specific research on the 1,1,4,4-isomer is lacking. One study mentions the formation of 1-bromo-2,2,4,4-tetrachlorobutane from the addition of hydrogen bromide to 1,1-dichloroethylene, indicating the formation of a butane with a 1,1,4,4-tetrahalo substitution pattern, though not the specific compound of interest. researchgate.net

Monomer and Building Block in Polymer Science Research

The role of this compound as a monomer or building block in polymer science is not described in the reviewed literature. Research in this area has focused on other isomers.

Investigations into Polymerization Mechanisms Involving Tetrachlorobutane Derivatives

No investigations into polymerization mechanisms specifically involving derivatives of this compound have been published. Research on chlorinated polymers has utilized isomers like 1,2,3,4-tetrachlorobutane, which can be dehydrochlorinated to produce 2,3-dichloro-1,3-butadiene, a monomer used in the production of specialty polychloroprene grades. vulcanchem.comgoogle.com

Development of Novel Polymeric Materials with Tailored Properties

There is no evidence in the scientific literature of the development of novel polymeric materials using this compound as a building block. The properties of polymers are highly dependent on monomer structure, and while the unique substitution pattern of this compound could theoretically impart specific properties to a polymer chain, this has not been explored in published research.

Role in the Synthesis of Organofluorine Compounds and Specialty Halogenated Systems

The application of this compound in the synthesis of organofluorine compounds or other specialty halogenated systems is not documented. However, the fluorination of its isomer, 1,2,3,4-tetrachlorobutane, is a known process. This reaction can be performed using fluorine gas in a microreactor to produce 1,2,3,4-tetrachloro-hexafluoro-butane. google.com This hexafluorinated compound serves as an intermediate in the synthesis of hexafluoro-1,3-butadiene, a gas used in the semiconductor industry for etching processes. fluorine1.ru The dehydrochlorination of 1,2,3,4-tetrachlorobutane is also a key step in producing 2,3-dichloro-1,3-butadiene. vulcanchem.comjustia.com

The following table summarizes the documented applications of a related isomer, highlighting the absence of corresponding data for this compound.

| Isomer | Application | Resulting Product(s) | Reference(s) |

| 1,2,3,4-Tetrachlorobutane | Dehydrochlorination | 2,3-Dichloro-1,3-butadiene | vulcanchem.comgoogle.comjustia.com |

| 1,2,3,4-Tetrachlorobutane | Fluorination | 1,2,3,4-Tetrachloro-hexafluoro-butane | google.com |

| 1,2,3,4-Tetrachloro-hexafluoro-butane | Dechlorination | Hexafluoro-1,3-butadiene | fluorine1.ru |

Historical Perspectives and Emerging Research Directions for 1,1,4,4 Tetrachlorobutane

Early Investigations and Fundamental Discoveries

The initial exploration of polychlorinated alkanes in the late 19th and early 20th centuries was driven by a fundamental curiosity about the effects of halogenation on the properties and reactivity of simple organic molecules. 1,1,4,4-Tetrachlorobutane emerged from this era of systematic investigation. Early synthetic work often involved aggressive, non-selective chlorination reactions. One of the foundational methods involved the chlorination of 1,4-dichlorobutane (B89584). These early experiments, while often low-yielding and producing complex mixtures of isomers, were crucial for isolating and characterizing the compound for the first time.

Initial characterization relied on classical methods: elemental analysis to confirm the C₄H₆Cl₄ formula, boiling point determination (recorded in early literature around 114-115 °C at 15 mmHg), and density measurements. These fundamental physical properties were essential for its identification and for distinguishing it from other tetrachlorobutane isomers. The primary scientific interest in the compound during this period was as a chemical intermediate. Researchers recognized that the two reactive dichloromethyl (–CHCl₂) groups could serve as handles for further chemical transformations, particularly for the synthesis of long-chain dicarboxylic acids or diamines, which were precursors to early polymers like nylon. For instance, hydrolysis of the terminal groups was investigated as a potential, albeit challenging, route to succinic acid derivatives. These foundational studies established this compound as a molecule with synthetic potential, paving the way for more sophisticated investigations in the decades that followed.

Evolution of Synthetic Strategies and Mechanistic Understanding

The synthesis of this compound has evolved significantly from early, brute-force chlorinations to more controlled and efficient methodologies. The development of these strategies reflects broader trends in synthetic organic chemistry, including the rise of catalytic methods and a deeper mechanistic understanding of halogenation reactions.

One of the most explored and refined methods is the free-radical chlorination of 1,4-dichlorobutane. Initial attempts using UV light or thermal initiation were difficult to control, leading to over-chlorination and a low yield of the desired product. Mechanistic studies revealed that the reaction proceeds via a standard radical chain mechanism, where the stability of the secondary radical intermediate at the C-2 and C-3 positions complicates selectivity. However, advancements in catalysis, particularly the use of radical initiators like azobisisobutyronitrile (AIBN) under carefully controlled temperature and reactant ratios, improved the selectivity for the terminal 1,4-disubstituted product.

Another important synthetic avenue involves the ring-opening of tetrahydrofuran (B95107) (THF). Reacting THF with powerful chlorinating agents like phosphorus pentachloride (PCl₅) or a combination of sulfuryl chloride (SO₂Cl₂) and a radical initiator can cleave the ether linkage and chlorinate the resulting linear chain. This method offers a different entry point, starting from a readily available cyclic ether instead of a pre-halogenated alkane.

More recently, research has focused on the telomerization reaction, although not for direct synthesis, its principles have informed related processes. The addition of reagents across double bonds has also been a fruitful strategy. For example, the controlled chlorination of 1,3-butadiene (B125203) first produces a mixture of dichlorobutenes (e.g., 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene). Subsequent catalyzed addition of hydrogen chloride (HCl) across the remaining double bonds, or further radical chlorination, can be steered towards the formation of tetrachlorobutanes, including the 1,1,4,4-isomer, although controlling isomer distribution remains a significant challenge.

The table below summarizes and compares some of the key synthetic approaches.

| Precursor | Reagents / Catalyst | Reaction Type | Key Advantages | Primary Challenges |

|---|---|---|---|---|

| 1,4-Dichlorobutane | Cl₂, UV light or AIBN | Free-Radical Chlorination | Direct route from a C4 precursor. | Low selectivity, formation of isomers and over-chlorinated products. |

| Tetrahydrofuran (THF) | Phosphorus pentachloride (PCl₅) | Electrophilic Ring-Opening | Utilizes an inexpensive, common solvent as a starting material. | Requires stoichiometric, harsh reagents; can produce phosphate (B84403) byproducts. |

| Tetrahydrofuran (THF) | SO₂Cl₂, Radical Initiator | Radical Ring-Opening | Can offer better control under specific catalytic conditions. | Reaction mechanism can be complex; requires careful optimization. |

| 1,3-Butadiene | Cl₂, then HCl / Catalyst | Multi-step Addition | Starts from a fundamental petrochemical feedstock. | Complex multi-step process; difficult to control isomer formation. |

Current Trends and Future Research Opportunities

While this compound is not a high-volume commodity chemical, it remains an important intermediate in specialty chemical synthesis. Current research focuses on leveraging its unique structure for creating value-added products, particularly in polymer science and fine chemical manufacturing.

A primary area of interest is its use as a precursor to chlorinated dienes through dehydrochlorination. The controlled elimination of two molecules of HCl can yield various isomers of dichlorobutadiene, such as 1,4-dichloro-1,3-butadiene. These monomers are valuable for producing specialty synthetic rubbers and elastomers with enhanced chemical resistance, thermal stability, and flame-retardant properties. Future research in this area is directed towards developing highly selective catalysts (e.g., phase-transfer catalysts or supported base catalysts) that can control the regiochemistry of the elimination reaction to favor the desired diene isomer.

Another emerging trend is its application in the synthesis of heterocyclic compounds. The two –CHCl₂ groups can react with binucleophiles to form medium-sized rings. For example, reaction with a diamine or a dithiol could, in principle, lead to the formation of eight-membered nitrogen- or sulfur-containing heterocycles, which are scaffolds of interest in materials science and medicinal chemistry research.

Future research opportunities are increasingly viewed through the lens of green and sustainable chemistry:

Catalyst Development: Designing heterogeneous catalysts for both the synthesis and transformation of this compound. Such catalysts would be easily separable, recyclable, and could offer higher selectivity, minimizing waste.

Flow Chemistry: Implementing its synthesis in continuous flow reactors. This would allow for safer handling of hazardous reagents like chlorine and provide precise control over reaction time and temperature, potentially boosting yield and minimizing byproduct formation.

Polymer Chemistry: Exploring this compound as a functional cross-linking agent or as a monomer in polycondensation reactions to create novel polymers with tailored properties, such as high refractive index or inherent flame retardancy.

The table below outlines key transformations and potential applications.

| Reaction Type | Resulting Derivative(s) | Current or Future Research Application |

|---|---|---|

| Dehydrochlorination | Dichlorobutadienes (e.g., 1,4-dichloro-1,3-butadiene) | Monomers for specialty elastomers and flame-retardant polymers. |

| Nucleophilic Substitution | Heterocyclic compounds (e.g., diazocanes, dithiocanes) | Scaffolds for new materials; complexing agents for metal ions. |

| Hydrolysis / Oxidation | Succinic acid derivatives | Intermediate for fine chemicals and biodegradable polymers. |

| Polycondensation | Novel chlorinated polymers | Development of functional materials with high refractive index or chemical resistance. |

Methodological Advancements Driving New Research Avenues

Progress in the chemistry of this compound is intrinsically linked to the development of powerful analytical and computational tools. These methodologies have moved the field from empirical observation to rational design.

Advanced Spectroscopic and Analytical Techniques: Modern high-field Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is indispensable. These methods allow for the unambiguous structural elucidation of this compound and, more importantly, the precise identification of isomers and byproducts in complex reaction mixtures. This level of detail is crucial for optimizing reaction selectivity. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, confirming elemental composition and aiding in the identification of trace intermediates and products.

Computational Chemistry: The role of computational modeling, particularly Density Functional Theory (DFT), cannot be overstated. DFT allows researchers to map out entire reaction energy profiles for the synthesis and subsequent reactions of this compound. Scientists can calculate the energies of transition states for chlorination at different positions on the butane (B89635) chain, providing a theoretical basis for the observed product distributions. Furthermore, computational screening can predict the efficacy of different catalysts for dehydrochlorination reactions, guiding experimental efforts toward the most promising candidates and accelerating the discovery process.

Automated and High-Throughput Experimentation: The application of flow chemistry and automated synthesis platforms represents a paradigm shift. For reactions like chlorination, flow reactors offer superior heat and mass transfer, enabling reactions to be run under more intense but highly controlled conditions. This not only improves safety and yield but also allows for rapid screening of reaction parameters (temperature, residence time, reagent ratios). Coupling these systems with online analytical techniques (e.g., IR or NMR spectroscopy) provides real-time data, enabling high-throughput optimization and a deeper understanding of reaction kinetics. These methodological advancements are opening new avenues for designing efficient, selective, and sustainable chemical processes involving this compound.

Q & A

Basic: What are the common synthetic routes for preparing 1,1,4,4-Tetrachlorobutane, and what reaction conditions optimize yield?

Methodological Answer:

this compound can be synthesized via halogenation of butane derivatives using chlorine gas under catalytic conditions. For example:

- Stepwise Chlorination : Start with 1,4-dichlorobutane, and introduce additional chlorine atoms using FeCl₃ or AlCl₃ as catalysts at 60–80°C .

- Radical Halogenation : UV light initiates radical chain reactions, promoting selective chlorination at terminal carbons. Excess Cl₂ and inert solvents (e.g., CCl₄) minimize byproducts .

- Optimization : Control temperature (70–90°C) and Cl₂ flow rate to prevent over-chlorination. GC-MS or NMR monitors intermediate formation .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- GC-MS : Quantify purity using a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Retention time and fragmentation patterns (e.g., m/z 195.9 for [M-Cl]⁺) confirm identity .

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ resolve chlorine substitution patterns. For 1,1,4,4-isomer:

- ¹H NMR: Two distinct triplets (δ 2.1–2.5 ppm) for CH₂ groups adjacent to Cl.

- ¹³C NMR: Peaks at δ 60–70 ppm for C-Cl carbons .

- Elemental Analysis : Verify Cl content (theoretical: ~72.5%) via combustion-ion chromatography .

Basic: What are the stability considerations for storing this compound in laboratory settings?

Methodological Answer:

- Storage Conditions : Store in amber glass bottles under nitrogen at 4°C to prevent photolytic degradation and hydrolysis. Desiccants (e.g., silica gel) mitigate moisture .

- Decomposition Risks : Prolonged exposure to light or heat may release HCl. Monitor pH of storage solutions; pH < 3 indicates degradation .

- Safety Protocols : Use fume hoods for handling; PPE (gloves, goggles) is mandatory due to potential toxicity .

Advanced: What mechanistic insights explain the substitution reactivity of this compound in nucleophilic environments?

Methodological Answer:

- SN2 Pathways : Terminal Cl atoms undergo bimolecular substitution with nucleophiles (e.g., KF in DMF at 100°C), yielding 1,4-difluoro derivatives. Steric hindrance at internal positions favors terminal reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while protic solvents stabilize intermediates via H-bonding .

- Kinetic Studies : Rate constants (k) determined via UV-Vis monitoring of Cl⁻ release. Activation energy (Eₐ) correlates with solvent dielectric constant .

Advanced: How can environmental fate studies detect and quantify this compound in aqueous systems?

Methodological Answer:

- Sample Preparation : Liquid-liquid extraction (LLE) with hexane:acetone (9:1) concentrates analytes. Solid-phase extraction (SPE) using C18 cartridges improves recovery .

- Analytical Methods :

- Degradation Pathways : Hydrolysis half-life (t₁/₂) at pH 7: ~150 days. OH⁻ attack on β-C forms 1,4-dichlorobutane-1,4-diol .

Advanced: What computational approaches predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate:

- Molecular Dynamics : Simulate solvent interactions; chloroform stabilizes the molecule via dipole-dipole interactions .

Advanced: How does this compound interact with biological systems, and what metabolic byproducts are observed?

Methodological Answer:

- In Vitro Metabolism : Cytochrome P450 enzymes (e.g., CYP2E1) oxidize terminal Cl atoms, forming 1-chloro-4-hydroxybutane. Glutathione conjugation detoxifies reactive intermediates .

- Toxicity Markers : Elevated ROS in hepatic cells (e.g., HepG2) indicates lipid peroxidation. Detectable via malondialdehyde (MDA) assays .

- Byproduct Identification : LC-MS/MS identifies 1,4-dichlorobutane-1,4-diol (m/z 157.0 [M-H]⁻) in urine samples from exposed models .

Advanced: What strategies differentiate this compound from its structural isomers during synthesis?

Methodological Answer:

- Chromatographic Separation : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to resolve isomers. Retention times vary by ~2–3 minutes .

- Isotopic Labeling : Synthesize ¹³C-labeled 1,1,4,4-isomer via Cl₂ substitution on ¹³C-enriched butane. MS distinguishes isotopic patterns .

- Crystallography : X-ray diffraction reveals distinct Cl···Cl distances (3.1 Å for 1,1,4,4 vs. 2.8 Å for 1,2,3,4-isomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.